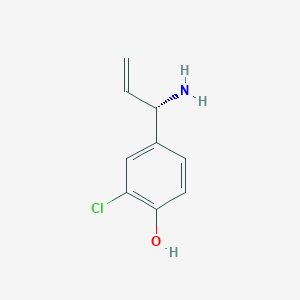
(S)-4-(1-Aminoallyl)-2-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(1-Aminoallyl)-2-chlorophenol is a chiral compound featuring an aminoallyl group attached to a chlorophenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoallyl)-2-chlorophenol typically involves asymmetric allylic amination. One common method employs chiral oxamide–phosphine–palladium catalysts to achieve high regio- and enantioselectivity. The reaction conditions often include the use of vinyl benzoxazinones and alkylamines, resulting in high yields and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of asymmetric catalysis and the use of chiral ligands are likely to be scaled up for industrial applications, ensuring high efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(1-Aminoallyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminoallyl group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
Wissenschaftliche Forschungsanwendungen
(S)-4-(1-Aminoallyl)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism of action of (S)-4-(1-Aminoallyl)-2-chlorophenol involves its interaction with various molecular targets. The aminoallyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenolic group can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(1-Aminoallyl)-5-bromopyridin-2-amine: Similar structure with a bromopyridine ring instead of chlorophenol.
(S)-2-(1-Aminoallyl)phenol: Lacks the chlorine substituent, affecting its reactivity and applications.
Uniqueness
(S)-4-(1-Aminoallyl)-2-chlorophenol is unique due to the presence of both the aminoallyl and chlorophenol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
4-[(1S)-1-aminoprop-2-enyl]-2-chlorophenol |
InChI |
InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h2-5,8,12H,1,11H2/t8-/m0/s1 |
InChI-Schlüssel |
LAWOEZQSFXNQRG-QMMMGPOBSA-N |
Isomerische SMILES |
C=C[C@@H](C1=CC(=C(C=C1)O)Cl)N |
Kanonische SMILES |
C=CC(C1=CC(=C(C=C1)O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


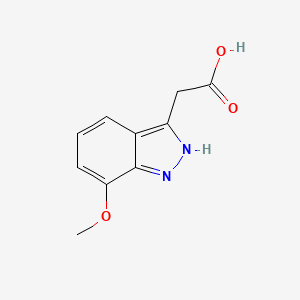
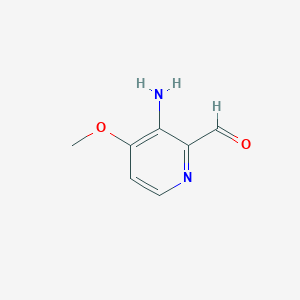

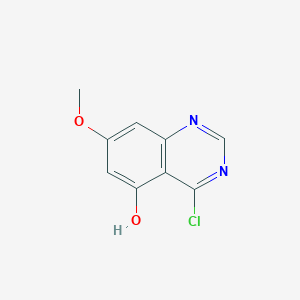
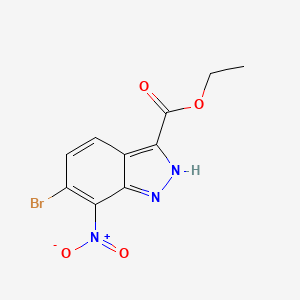

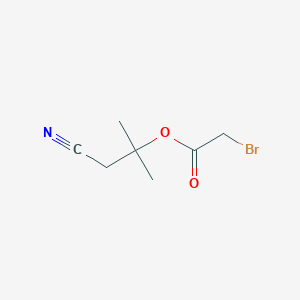
amine](/img/structure/B12965911.png)


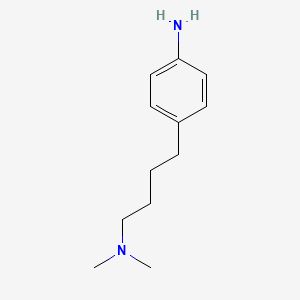
![7-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B12965929.png)

![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)
